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Compound of Interest

Compound Name: (E)-5-(2-Bromovinyl)uracil

Cat. No.: B194307 Get Quote

Application Note

(E)-5-(2-Bromovinyl)uracil (BVU) is a pyrimidine analogue with significant biological activity. It

serves as a crucial intermediate in the synthesis of potent antiviral nucleosides, most notably

Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU), which is used in the treatment of

herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) infections.[1] BVU itself

exhibits antiviral properties and is also known to be a metabolite of Brivudine.[1] Its mechanism

of action is linked to the inhibition of viral DNA replication. The synthesis protocol detailed

below describes a reliable two-step method starting from readily available 5-formyluracil,

providing a clear pathway for researchers in medicinal chemistry and drug development to

access this important compound.

Overall Synthesis Scheme
The synthesis proceeds in two main steps:

Knoevenagel-Doebner Condensation: 5-Formyluracil is reacted with malonic acid using a

piperidine catalyst in pyridine to form the intermediate, (E)-5-(2-Carboxyvinyl)uracil.

Bromodecarboxylation: The intermediate is then subjected to a Hunsdiecker-type reaction

using N-Bromosuccinimide (NBS) to yield the final product, (E)-5-(2-Bromovinyl)uracil.

Experimental Workflow Diagram
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The following diagram illustrates the sequential workflow of the synthesis protocol.
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Caption: Workflow for the two-step synthesis of (E)-5-(2-Bromovinyl)uracil.

Detailed Experimental Protocols
Safety Precautions: This protocol involves the use of pyridine (toxic, flammable, unpleasant

odor), N-Bromosuccinimide (irritant), and dimethylformamide (toxic). All steps should be

performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),

including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of (E)-5-(2-Carboxyvinyl)uracil
This procedure follows the principles of a Knoevenagel-Doebner condensation.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 5-formyluracil (1.40 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol).

Solvent and Catalyst Addition: Add pyridine (20 mL) to the flask, followed by the addition of

piperidine (0.2 mL) as a catalyst.

Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. The solution will turn

yellow.

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room

temperature. A yellow precipitate will form.

Collect the solid product by vacuum filtration.

Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove

residual pyridine and impurities.
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Dry the product under vacuum to yield (E)-5-(2-Carboxyvinyl)uracil as a pale yellow solid.

Step 2: Synthesis of (E)-5-(2-Bromovinyl)uracil
This procedure is a bromodecarboxylation reaction.

Reaction Setup: In a round-bottom flask, dissolve the dried (E)-5-(2-Carboxyvinyl)uracil (0.92

g, 5.0 mmol) and anhydrous potassium acetate (0.59 g, 6.0 mmol) in a mixture of N,N-

dimethylformamide (DMF, 10 mL) and water (1 mL).

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.07 g, 6.0 mmol)

portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

Reaction: Stir the reaction mixture at room temperature for 1 hour.

Work-up and Isolation: Pour the reaction mixture into ice-water (50 mL) to precipitate the

product.

Collect the resulting white precipitate by vacuum filtration.

Wash the solid thoroughly with water, followed by cold ethanol, and finally with diethyl ether.

Dry the product under vacuum to afford (E)-5-(2-Bromovinyl)uracil.

Data Presentation
Table 1: Reagent and Product Quantities
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Compound
Name

Role
Molar Mass
( g/mol )

Amount (g)
Moles
(mmol)

Molar Eq.

Step 1

5-

Formyluracil

Starting

Material
140.09 1.40 10.0 1.0

Malonic Acid Reagent 104.06 1.25 12.0 1.2

Pyridine Solvent 79.10
~19.6 (20

mL)
- -

Piperidine Catalyst 85.15
~0.17 (0.2

mL)
- -

(E)-5-(2-

Carboxyvinyl)

uracil

Product 184.12 ~1.66
~9.0 (90%

yield)
-

Step 2

(E)-5-(2-

Carboxyvinyl)

uracil

Starting

Material
184.12 0.92 5.0 1.0

N-

Bromosuccini

mide (NBS)

Reagent 177.98 1.07 6.0 1.2

Potassium

Acetate
Base 98.14 0.59 6.0 1.2

DMF / Water Solvent - 10 mL / 1 mL - -

(E)-5-(2-

Bromovinyl)ur

acil

Final Product 217.02 ~0.81
~3.75 (75%

yield)
-

Note: Yields are representative and may vary based on experimental conditions.

Table 2: Physicochemical and Spectroscopic Data
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Compound Appearance Melting Point (°C)
1H NMR (DMSO-d6,
δ ppm)

(E)-5-(2-

Carboxyvinyl)uracil
Pale yellow solid >300

11.4 (s, 2H, NH), 8.1

(s, 1H, H-6), 7.3 (d,

1H, J=16 Hz, vinyl-H),

6.0 (d, 1H, J=16 Hz,

vinyl-H)

(E)-5-(2-

Bromovinyl)uracil
White solid 285-290 (dec.)

11.5 (s, 2H, NH), 8.2

(s, 1H, H-6), 7.2 (d,

1H, J=13 Hz, vinyl-H),

6.8 (d, 1H, J=13 Hz,

vinyl-H)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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